molecular formula C22H26ClN7O2 B12625639 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

Cat. No.: B12625639
M. Wt: 455.9 g/mol
InChI Key: HBABNFFETJBQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrazole ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Triazatricyclo framework construction: This step involves a series of cyclization reactions, often using strong acids or bases to facilitate ring closure.

    Final assembly: The final step involves coupling the pyrazole and triazatricyclo intermediates under controlled conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.

    Advanced purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve high purity.

    Automation: To reduce human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.

    Reduction: Reduction reactions can target the carbonyl groups within the triazatricyclo framework.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: Due to its complex structure, it may interact with multiple biological targets, making it a potential candidate for drug discovery.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential medicinal properties make it valuable in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and triazatricyclo framework allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-6-oxo-6H-[1,2]diazepino[4,5,6-cd]indol-8-yl]acetamide
  • 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide

Uniqueness

The uniqueness of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C22H26ClN7O2

Molecular Weight

455.9 g/mol

IUPAC Name

2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H25N7O2.ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);1H

InChI Key

HBABNFFETJBQJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.